Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val
Description
Properties
CAS No. |
252936-87-1 |
|---|---|
Molecular Formula |
C40H68N12O12S |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H68N12O12S/c1-21(2)30(39(63)64)49-33(57)24(9-5-14-44-40(42)43)46-35(59)31(22(3)54)48-29(55)19-45-34(58)26-10-6-15-50(26)37(61)28-12-8-17-52(28)38(62)27-11-7-16-51(27)36(60)25(13-18-65-4)47-32(56)23(41)20-53/h21-28,30-31,53-54H,5-20,41H2,1-4H3,(H,45,58)(H,46,59)(H,47,56)(H,48,55)(H,49,57)(H,63,64)(H4,42,43,44)/t22-,23+,24+,25+,26+,27+,28+,30+,31+/m1/s1 |
InChI Key |
GHPWGQAWDMZWAZ-FGRJEPIESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Overview
SPPS is the predominant method for synthesizing peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group, allowing stepwise elongation of the peptide chain.
Key Steps in SPPS for this compound
- Resin Loading: The synthesis begins by anchoring the C-terminal amino acid (Valine) to a solid resin, such as NovaSyn TGA resin, which has a loading capacity around 0.23 mmol/g.
- Amino Acid Coupling: Each amino acid is coupled using activated derivatives, commonly employing HBTU/HOBt/DIPEA as coupling reagents to promote efficient peptide bond formation. A 4-fold molar excess of Fmoc-protected amino acids is used to drive the reaction to completion.
- Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed using a base such as 20% piperidine in DMF, exposing the free amine for the next coupling cycle.
- Capping: To prevent deletion sequences, unreacted amino groups are capped with acetic anhydride after each coupling step.
- Use of Pseudoproline and Dmb Derivatives: To improve synthesis efficiency and reduce aggregation, pseudoproline dipeptides and dimethyloxazolidine (Dmb) derivatives can be incorporated, especially in sequences rich in proline or hydrophobic residues. These derivatives temporarily disrupt secondary structure formation during synthesis, enhancing solubility and coupling efficiency.
Challenges and Solutions
- Aggregation and Difficult Couplings: The presence of multiple proline residues (Pro-Pro-Pro) can cause aggregation and steric hindrance, leading to incomplete couplings. Incorporation of pseudoproline dipeptides or Dmb-protected glycine residues spaced 6-9 residues apart helps mitigate these issues.
- Double Coupling: For difficult sequences, double coupling steps are recommended to ensure completeness, particularly in regions with consecutive prolines or hydrophobic amino acids.
- Purification: After cleavage from the resin using trifluoroacetic acid (TFA) cocktails, crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C8 or C18 columns. MALDI-TOF mass spectrometry is used to confirm peptide identity and purity.
Alternative Synthesis Approaches
Solution-Phase Peptide Synthesis
While less common for peptides of this length, solution-phase synthesis can be used for specific segments or for peptides requiring special modifications. This method involves stepwise coupling in solution with intermediate purification steps but is generally more labor-intensive and less efficient than SPPS.
Enzymatic Synthesis
Enzymatic ligation methods, such as using proteases or ligases, can be employed for assembling peptide fragments. However, for the sequence this compound, no specific enzymatic synthesis protocols are reported in the literature, likely due to the complexity and presence of multiple prolines.
Data Table: Summary of SPPS Parameters for this compound
| Parameter | Details |
|---|---|
| Resin | NovaSyn TGA resin (0.23 mmol/g) |
| Coupling Reagents | HBTU/HOBt/DIPEA (1:1:2 molar ratio) |
| Amino Acid Excess | 4-fold molar excess |
| Fmoc Deprotection | 20% piperidine in DMF, 20 min |
| Capping Agent | Acetic anhydride/DIPEA/HOBt in NMP |
| Use of Pseudoproline/Dmb | Incorporated at strategic positions to reduce aggregation |
| Cleavage | TFA/EDT/TIPS/water cocktail, 3 hours |
| Purification | RP-HPLC on C8 or C18 columns |
| Analysis | MALDI-TOF MS, UV monitoring of Fmoc deprotection |
Research Findings and Optimization Strategies
- Pseudoproline Incorporation: Studies show that pseudoproline dipeptides significantly improve the synthesis of proline-rich peptides by preventing aggregation and enhancing coupling efficiency.
- Double Coupling and Capping: Double coupling at difficult residues and capping unreacted amines reduce deletion sequences and improve overall purity.
- Monitoring Synthesis: UV monitoring of Fmoc deprotection steps provides real-time feedback on coupling efficiency, allowing adjustments during synthesis.
- Purification Challenges: Peptides with multiple prolines and hydrophobic residues may require multiple rounds of HPLC purification to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Site-directed mutagenesis kits, specific enzymes for amino acid modification.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology
In biological research, peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways . They can also serve as antigens in immunological studies.
Medicine
Peptides have therapeutic applications, including use as drugs for treating diseases, vaccines , and diagnostic tools . They can also be used in drug delivery systems to target specific cells or tissues.
Industry
In the industrial sector, peptides are used in the production of cosmetics , food additives , and biomaterials . They can also be employed in biotechnology for the development of new materials and processes.
Mechanism of Action
The mechanism of action of peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to specific receptors: on cell surfaces, triggering intracellular signaling pathways.
Interacting with enzymes: to modulate their activity.
Forming complexes: with other proteins to influence their function.
Comparison with Similar Compounds
To contextualize Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val, we analyze structurally or functionally related peptides from diverse research domains:
Structural Analogues
Key Observations :
- Functional Residues : Arg and Thr in the target peptide contrast with Glu/Lys-rich sequences in analogues, suggesting divergent interaction mechanisms (e.g., Arg’s role in DNA binding vs. Glu/Lys in ionic interactions) .
Functional Analogues in Disease Contexts
Studies on p53 gene polymorphisms (Pro/Arg at codon 72) provide indirect insights into the biological significance of Pro/Arg residues:
- Pro/Pro Genotype: Associated with 2–3× increased risk of esophageal and lung cancers in Chinese populations, suggesting Pro-rich sequences may influence disease susceptibility .
- Arg/Arg Genotype: Lower cancer risk, implying Arg residues might counteract Pro-mediated pathogenic effects .
Spectroscopic and Structural Comparisons
Peptides with Pro-Gly repeats (e.g., Pro-Gly-Gly in biliproteins) exhibit distinct spectral properties compared to polyproline sequences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
